

The Discovery and Development of Zamaporvint (RXC004): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zamaporvint

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Abstract

Zamaporvint (RXC004) is an investigational, orally administered, potent, and selective small molecule inhibitor of Porcupine (PORCN), a key enzyme in the Wnt signaling pathway.[1] Dysregulation of the Wnt pathway is a critical driver in the pathogenesis of various cancers, particularly those of the gastrointestinal tract. **Zamaporvint** is being developed as a targeted therapy for Wnt-ligand-dependent cancers, which are often characterized by specific genetic alterations such as RNF43 mutations or RSPO fusions.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of **Zamaporvint**, presenting key data and experimental methodologies to inform the scientific and drug development community.

Introduction: Targeting the Wnt Signaling Pathway

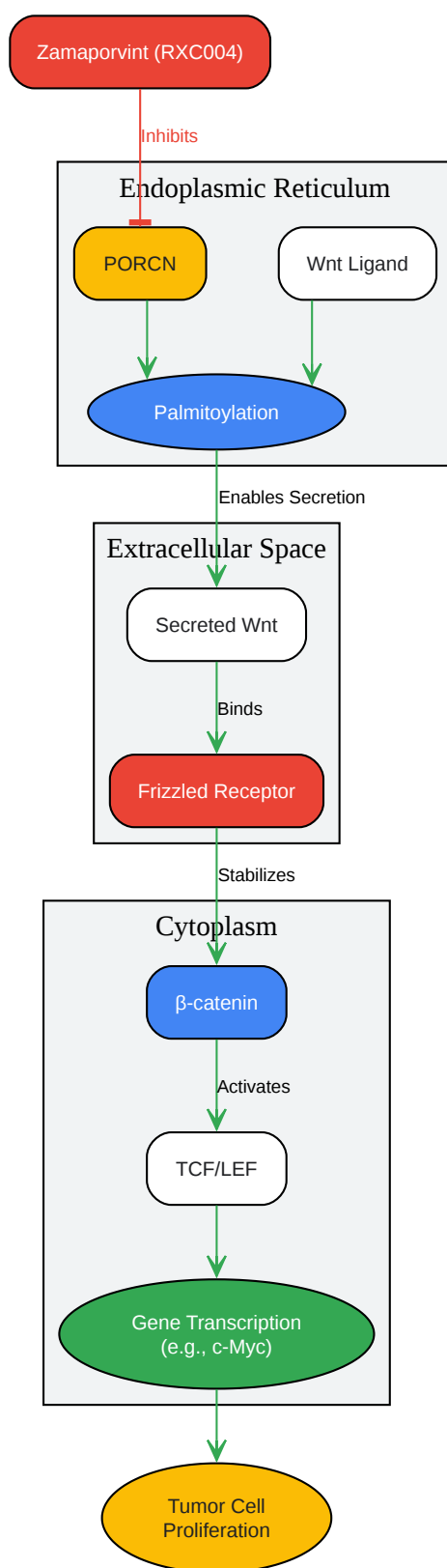
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of many cancers, contributing to tumor initiation, growth, and resistance to therapy.[1] The Porcupine (PORCN) enzyme, a membrane-bound O-acyltransferase, is essential for the palmitoylation and subsequent secretion of Wnt ligands, which are required to activate the signaling cascade.[3] Inhibition of PORCN presents a compelling therapeutic strategy to block Wnt signaling at its source. **Zamaporvint** (RXC004) was developed by Redx Pharma as a potent and selective inhibitor of PORCN, with the aim of treating Wnt-ligand-dependent cancers.[4][5]

Mechanism of Action of Zamaporvint (RXC004)

Zamaporvint exerts its anti-cancer effects through a dual mechanism of action: direct tumor cell inhibition and modulation of the tumor microenvironment to enhance anti-tumor immunity.
[\[2\]](#)

Direct Inhibition of Wnt-Driven Tumor Growth

By binding to and inhibiting PORCN in the endoplasmic reticulum, **Zamaporvint** blocks the palmitoylation of Wnt ligands, preventing their secretion and subsequent activation of the Wnt signaling pathway.[\[3\]](#) This leads to the destabilization of β -catenin and a reduction in the transcription of Wnt target genes, such as c-Myc, which are critical for cell proliferation.[\[6\]](#) Preclinical studies have demonstrated that cancer cell lines with upstream Wnt pathway alterations, such as RNF43 loss-of-function mutations or RSPO fusions, are particularly sensitive to **Zamaporvint**-mediated inhibition of proliferation.[\[2\]](#)



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Figure 1: Zamaporvint's Mechanism of Action in the Wnt Signaling Pathway.

Immuno-modulatory Effects

Aberrant Wnt signaling in the tumor microenvironment is associated with immune evasion, including the exclusion of CD8+ T-cells and the recruitment of myeloid-derived suppressor cells (MDSCs).[7] Preclinical studies have shown that **Zamaporvint** can reverse these immunosuppressive effects.[8] In syngeneic mouse models, **Zamaporvint** treatment led to a reduction in MDSCs and, in combination with anti-PD-1 therapy, increased the ratio of CD8+ T-cells to regulatory T-cells within the tumor.[8]

Preclinical Development

The preclinical development of **Zamaporvint** involved a comprehensive evaluation of its in vitro and in vivo activity, pharmacokinetics, and safety profile.

In Vitro Studies

3.1.1. Potency and Selectivity

Zamaporvint demonstrated potent inhibition of Wnt production in a mouse L-Wnt3a cell luciferase reporter assay with an IC₅₀ of 64 pM.[9] The anti-proliferative activity of **Zamaporvint** was evaluated in a panel of human cancer cell lines. The compound showed potent inhibition of proliferation in cell lines with upstream Wnt pathway mutations (RNF43 mutations or RSPO3 fusions) but had minimal effect on cell lines with downstream mutations (e.g., in APC).[6][9]

Cell Line	Cancer Type	Wnt Pathway Alteration	IC ₅₀ (nM)
SNU-1411	Colorectal	RSPO3 fusion	~10
HPAF-II	Pancreatic	RNF43 mutation	~100
AsPC-1	Pancreatic	RNF43 mutation	~100
WiDr	Colorectal	APC mutation	>1000
HCT116	Colorectal	β-catenin mutation	>1000

Table 1: In Vitro Anti-proliferative Activity of **Zamaporvint** in Selected Cancer Cell Lines. (Data compiled from[6][9])

3.1.2. Experimental Protocol: In Vitro Proliferation Assay

- **Cell Culture:** Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Assay Principle:** Cells were seeded in 96-well plates and treated with a concentration series of **Zamaporvint** for 5 days. Cell proliferation was measured using a commercially available ATP-based luminescence assay (e.g., ATPLite).[6]
- **Data Analysis:** Luminescence signals were normalized to DMSO-treated controls, and IC50 values were calculated using a non-linear regression model.[6]

In Vivo Studies

3.2.1. Xenograft Models

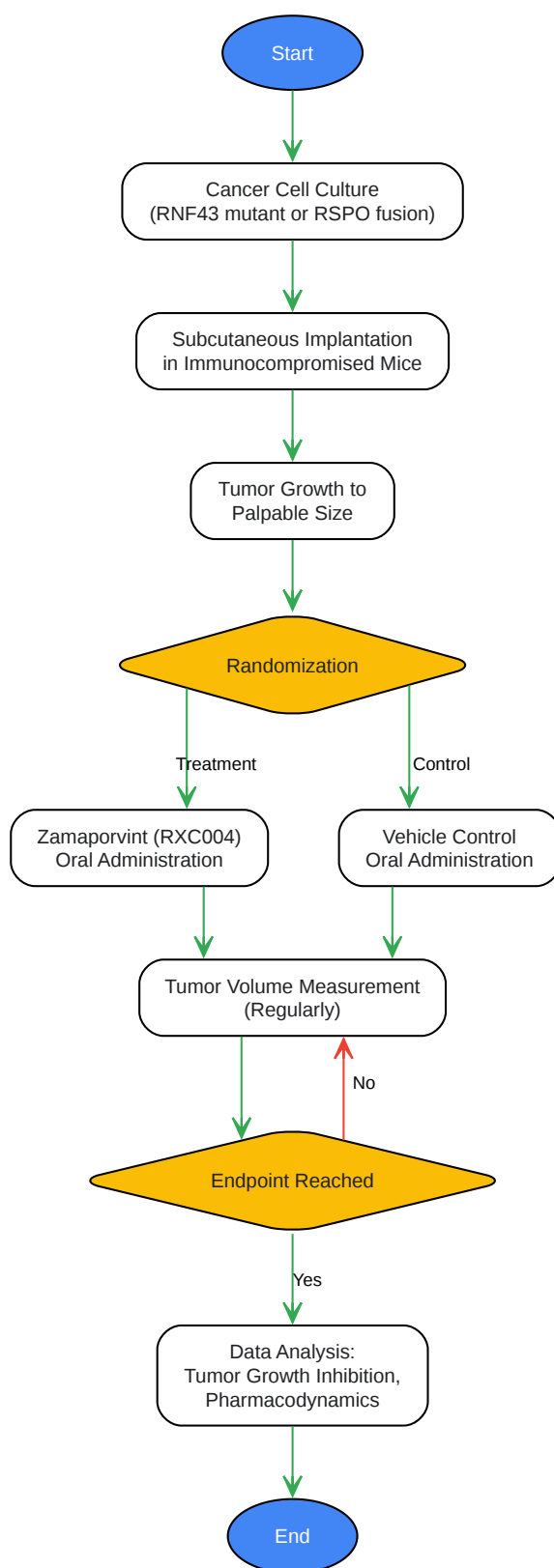
Zamaporvint demonstrated significant anti-tumor efficacy in multiple xenograft models of Wnt-ligand-dependent cancers. In a SNU-1411 (RSPO3-fusion) colorectal cancer xenograft model, oral administration of **Zamaporvint** at 5 mg/kg once daily resulted in significant tumor growth inhibition.[9] Similar efficacy was observed in pancreatic cancer xenograft models with RNF43 mutations, such as HPAF-II and AsPC-1.[8]

Xenograft Model	Cancer Type	Wnt Pathway Alteration	Zamaporvint Dose	Outcome
SNU-1411	Colorectal	RSPO3 fusion	5 mg/kg QD	Significant tumor growth inhibition
AsPC-1	Pancreatic	RNF43 mutation	1.5 mg/kg BID	Reduced tumor growth
HPAF-II	Pancreatic	RNF43 mutation	1.5 mg/kg BID	Reduced tumor growth

Table 2: In Vivo Efficacy of **Zamaporvint** in Xenograft Models. (Data compiled from[8][9])

3.2.2. Experimental Protocol: Xenograft Tumor Growth Study

- Animal Models: Immunocompromised mice (e.g., NOD-SCID or SCID-Beige) were used.[\[6\]](#)
[\[10\]](#)
- Tumor Implantation: Cancer cells (e.g., 2×10^5 B16F10 cells or 5×10^5 CT26 cells) were implanted subcutaneously into the flanks of the mice.[\[6\]](#)
- Treatment: Once tumors reached a palpable size (e.g., $\sim 50 \text{ mm}^3$), mice were randomized to receive vehicle control or **Zamaporvint** orally at specified doses and schedules.[\[6\]](#)
- Efficacy Assessment: Tumor volume was measured regularly using calipers. Pharmacodynamic markers, such as the expression of Wnt target genes (e.g., Axin2, c-Myc), were assessed in tumor tissue.[\[10\]](#)



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Figure 2: General Workflow for a Xenograft Efficacy Study of **Zamaporvint**.

Pharmacokinetics and Safety

Preclinical pharmacokinetic studies showed that **Zamaporvint** has a profile suitable for once-daily oral dosing.[1][8] The median half-life in a Phase 1 study was 14.5 hours.[8] In vitro metabolism studies identified CYP3A4 as the primary enzyme responsible for its metabolism. [8] **Zamaporvint** did not show significant inhibition of major CYP isoforms at clinically relevant concentrations.[8]

Clinical Development

Zamaporvint has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of advanced solid tumors.

Phase 1 Study (NCT03447470)

A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Zamaporvint** as a monotherapy and in combination with nivolumab in patients with advanced solid tumors.[11]

- **Monotherapy Arm:** 25 patients received **Zamaporvint** at doses ranging from 0.5 mg to 10 mg once daily. The recommended Phase 2 dose (RP2D) for monotherapy was established at 2 mg once daily.[11] The most common treatment-related adverse events were fatigue, diarrhea, dysgeusia, and decreased appetite.[12]
- **Combination Arm:** 14 patients received **Zamaporvint** (1 mg or 1.5 mg once daily) in combination with nivolumab. The RP2D for the combination was determined to be 1.5 mg of **Zamaporvint** once daily.[7][12]
- **Efficacy Signals:** While the study was not primarily designed for efficacy, encouraging signals of clinical activity were observed, particularly in patients with Wnt-ligand-dependent tumors. Five out of seven such patients showed stable disease.[13]

Study Arm	N	Recommended Phase 2 Dose	Key Safety Findings	Efficacy Signals
Monotherapy	25	2 mg QD	Generally well-tolerated; common AEs: fatigue, diarrhea, dysgeusia.	Stable disease in 5/7 patients with Wnt-ligand dependent tumors.
Combination with Nivolumab	14	1.5 mg QD	Tolerable combination profile.	4 patients had stable disease.

Table 3: Summary of Phase 1 Study (NCT03447470) of **Zamaporvint**. (Data compiled from[\[7\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#))

Phase 2 Studies

Two Phase 2 trials, PORCUPINE and PORCUPINE2, were initiated to further evaluate the efficacy and safety of **Zamaporvint** in specific patient populations.

4.2.1. PORCUPINE Study (NCT04907539)

This study is evaluating **Zamaporvint** as a monotherapy and in combination with nivolumab in patients with genetically-selected microsatellite stable metastatic colorectal cancer (MSS mCRC) harboring RNF43 mutations or RSPO fusions.[\[2\]](#)

- Preliminary Results: In the combination arm, partial responses were observed in approximately 30% of patients, a promising signal in a patient population where anti-PD-1 therapy alone is not effective.[\[2\]](#)[\[14\]](#) A disease control rate of 57% was reported.[\[14\]](#)

4.2.2. PORCUPINE2 Study (NCT04907851)

This study is assessing **Zamaporvint** as a monotherapy in genetically selected pancreatic cancer and as both monotherapy and in combination with pembrolizumab in biliary tract cancer.[\[2\]](#)

- Dosing: In the monotherapy arms, **Zamaporvint** is administered at 2 mg once daily. In the combination arm, the dose is 1.5 mg once daily with pembrolizumab.[5]

Conclusion and Future Directions

Zamaporvint (RXC004) is a promising, first-in-class Porcupine inhibitor with a dual mechanism of action that includes direct anti-tumor effects and immune modulation. Preclinical data have demonstrated its potent and selective activity against Wnt-ligand-dependent cancers. Early clinical trial results have shown a manageable safety profile and encouraging signals of efficacy, particularly in combination with immune checkpoint inhibitors in genetically defined patient populations. The ongoing Phase 2 studies will be crucial in further defining the clinical utility of **Zamaporvint** and its potential to address the significant unmet medical need in hard-to-treat gastrointestinal cancers. Future development may also explore combinations with other targeted therapies, such as MAPK pathway inhibitors, for which a strong preclinical rationale exists.[15]

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References

- 1. trinitydelta.org [trinitydelta.org]
- 2. One moment, please... [redxpharma.com]
- 3. London Stock Exchange | London Stock Exchange [londonstockexchange.com]
- 4. Investegate | Company Announcement [investegate.co.uk]
- 5. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 6. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand-dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Our Scientific Publications - Redx [redxpharma.com]
- 8. redxpharma.com [redxpharma.com]
- 9. Zamaporvint (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]

- 10. redxpharma.com [redxpharma.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Study to Evaluate the Safety and Tolerability of RXC004 in Advanced Malignancies [clin.larvol.com]
- 13. ESMO 2021: RXC004 monotherapy Phase I study results [research-tree.com]
- 14. Redx to Exhibit Three Posters at AACR – Company Announcement - FT.com [markets.ft.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of Zamaporvint (RXC004): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857406#zamaporvint-rxc004-discovery-and-development]

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